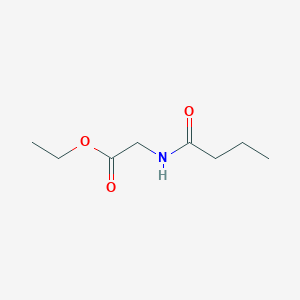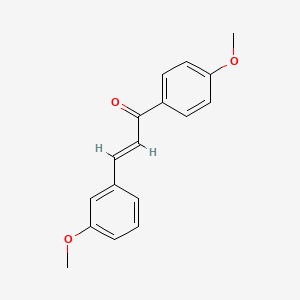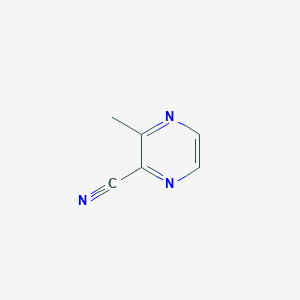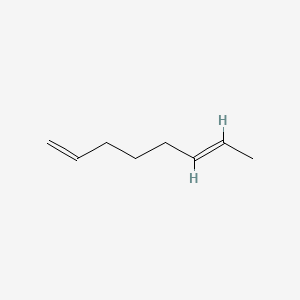![molecular formula C8H12N3O2S+ B1609533 N-[amino(imino)methyl]-4-methylbenzenesulfonamide CAS No. 6584-12-9](/img/structure/B1609533.png)
N-[amino(imino)methyl]-4-methylbenzenesulfonamide
説明
“N-[amino(imino)methyl]-4-methylbenzenesulfonamide” is a compound that contains an aminomethyl group. In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of compounds similar to “N-[amino(imino)methyl]-4-methylbenzenesulfonamide” often involves the reaction of aldehydes or ketones with primary or secondary amines . This forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .Molecular Structure Analysis
The molecular structure of “N-[amino(imino)methyl]-4-methylbenzenesulfonamide” is likely to be influenced by the properties of its aminomethyl group. The exocyclic nitrogen atom in the aminomethyl group preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring .Chemical Reactions Analysis
The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .科学的研究の応用
Main Group Chemistry
The imidazolin-2-imino group, which is an N-heterocyclic imino functionality that derives from the class of compounds known as guanidines, has found widespread applications in transition-metal chemistry . The exocyclic nitrogen atom preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring . This makes it an excellent choice for thermodynamic stabilization of electron-deficient species .
Biomaterials
Schiff bases, which contain the azomethine group (–RCN–), are considered to be a promising candidate for a variety of applications related to biological activities . They have shown remarkable activities in each region of research, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities, as well as their interaction with single-stranded-DNA .
Corrosion Applications
Schiff bases have also been used in the corrosion of metal and its alloys in corrosive environments and their organic inhibitors . Knowing the maximum corrosion efficiency or bioactivity of a specific chemical structure in a specific application environment is helpful for choosing the most appropriate compound .
Catalytic Activities
Schiff bases have been used for their catalytic activities . Due to the ease of preparation and tunability of their stereo-electronic structures, most Schiff bases are attractive ligands because they readily form stable complexes with most metal ions .
Electroluminescent Properties
Schiff bases have been used for their electroluminescent properties . They are able to coordinate with various metal ions thus stabilizing them in different oxidation states .
Fluorescence Properties
Schiff bases have been used for their fluorescence properties . They are among the most important ligands used in current coordination chemistry due to their well-known coordinative capability .
特性
IUPAC Name |
2-(4-methylphenyl)sulfonylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-6-2-4-7(5-3-6)14(12,13)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXFYAAVYBVOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[amino(imino)methyl]-4-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



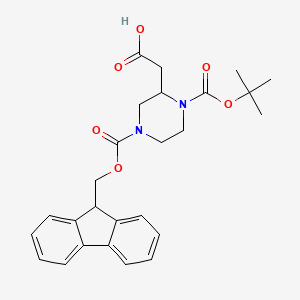
![2-[[2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1609451.png)
![2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate](/img/structure/B1609452.png)
